N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide
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Overview
Description
N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide: is a complex organic compound featuring a benzimidazole core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step involves the sulfonylation of the benzimidazole core using pyrrolidine and a sulfonyl chloride reagent.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Cyclooctyl Group Addition: The cyclooctyl group is typically introduced through nucleophilic substitution reactions.
Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the isopropyl group.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and pyrrolidin-1-ylsulfonyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides for alkylation and sulfonyl chlorides for sulfonylation are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. The benzimidazole core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclooctyl-2-[3-methyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide
- N-cyclooctyl-2-[3-ethyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide
Uniqueness
Compared to similar compounds, N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity and selectivity for biological targets, making it a distinct candidate for further research and development.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11(18-16(23)12-7-3-2-4-8-12)15(22)21-17-19-13-9-5-6-10-14(13)20-17/h2-11H,1H3,(H,18,23)(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJJXSXZRDHJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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